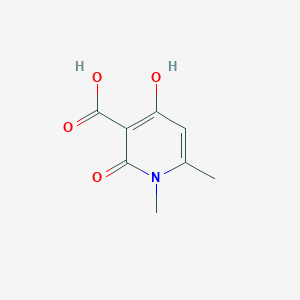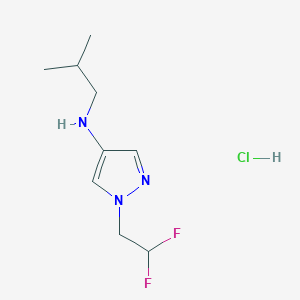![molecular formula C19H19ClN2O3 B12217026 N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12217026.png)
N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a chlorophenoxyethyl moiety, a methyl group, and an oxoindolinyl acetamide core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxyethyl Intermediate: The reaction begins with the preparation of 2-(2-chlorophenoxy)ethylamine through the reaction of 2-chlorophenol with ethylene oxide, followed by amination.
Indolinone Formation: The next step involves the synthesis of 5-methyl-2-oxoindoline, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the chlorophenoxyethyl intermediate with the indolinone derivative in the presence of acetic anhydride and a suitable catalyst to form the desired acetamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity.
Chemical Reactions Analysis
N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide bond, yielding the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pH levels. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide can be compared with other similar compounds, such as:
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide: This compound features a benzimidazole core instead of an indolinone core, which may result in different biological activities and chemical reactivity.
N-{1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl}acetamide: Similar to the previous compound but with variations in the substitution pattern, leading to distinct properties.
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-yl}acetamide: This compound has an indole core, which may confer different pharmacological properties compared to the indolinone core.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-7-8-16-14(11-12)18(21-13(2)23)19(24)22(16)9-10-25-17-6-4-3-5-15(17)20/h3-8,11,18H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
ZIKFLTQJYFQFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12216946.png)
![benzyl {[(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12216956.png)


![4-[5-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12216968.png)
![N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B12216977.png)
![3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12216983.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12216990.png)
![5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12216994.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216995.png)
![(2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12217001.png)
![4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217008.png)
![6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol](/img/structure/B12217011.png)
